molecular formula C21H23N5O2 B11000285 N-1H-benzimidazol-2-yl-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

N-1H-benzimidazol-2-yl-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11000285
M. Wt: 377.4 g/mol
InChI Key: CYXIZNGQQUCATA-SFHVURJKSA-N
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Description

The compound (2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a benzodiazole ring, a phenyl group, and a pyrrolidine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the phenyl group and the pyrrolidine moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-Based Compounds: These compounds share structural similarities with the benzodiazole ring and are known for their biological activity.

    Bipyridyl Compounds: Featuring a bipyridine structure, these compounds are used in coordination chemistry and catalysis.

Uniqueness

(2S)-N-(1H-13-BENZODIAZOL-2-YL)-3-PHENYL-2-[(PYRROLIDINE-1-CARBONYL)AMINO]PROPANAMIDE: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H23N5O2

Molecular Weight

377.4 g/mol

IUPAC Name

N-[(2S)-1-(1H-benzimidazol-2-ylamino)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-1-carboxamide

InChI

InChI=1S/C21H23N5O2/c27-19(25-20-22-16-10-4-5-11-17(16)23-20)18(14-15-8-2-1-3-9-15)24-21(28)26-12-6-7-13-26/h1-5,8-11,18H,6-7,12-14H2,(H,24,28)(H2,22,23,25,27)/t18-/m0/s1

InChI Key

CYXIZNGQQUCATA-SFHVURJKSA-N

Isomeric SMILES

C1CCN(C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CCN(C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

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